molecular formula C11H18ClNO B13557481 (2S)-4-(benzyloxy)butan-2-aminehydrochloride

(2S)-4-(benzyloxy)butan-2-aminehydrochloride

Katalognummer: B13557481
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: PBXQKBAHLRFAHW-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-4-(benzyloxy)butan-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a benzyloxy group attached to a butan-2-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(benzyloxy)butan-2-amine hydrochloride typically involves the reaction of (2S)-4-(benzyloxy)butan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The synthetic route may involve several steps, including the protection of functional groups, selective reduction, and purification processes.

Industrial Production Methods

In an industrial setting, the production of (2S)-4-(benzyloxy)butan-2-amine hydrochloride may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity of the final product. Industrial production methods may also include the use of catalysts and automated systems to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-(benzyloxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different functional groups.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (2S)-4-(benzyloxy)butan-2-amine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of (2S)-4-(benzyloxy)butan-2-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction may produce amine derivatives with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

(2S)-4-(benzyloxy)butan-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-4-(benzyloxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(benzyloxy)butan-2-amine hydrochloride
  • (2S)-1-(tert-butoxy)butan-2-amine hydrochloride
  • (S)-Butan-2-amine hydrochloride

Uniqueness

(2S)-4-(benzyloxy)butan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities.

Eigenschaften

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

(2S)-4-phenylmethoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-10(12)7-8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H/t10-;/m0./s1

InChI-Schlüssel

PBXQKBAHLRFAHW-PPHPATTJSA-N

Isomerische SMILES

C[C@@H](CCOCC1=CC=CC=C1)N.Cl

Kanonische SMILES

CC(CCOCC1=CC=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.